Finasteride Impurity

Description

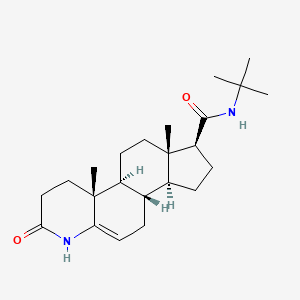

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYQEUFHHYXVFL-FIIPNDBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Common Impurities in Finasteride

Abstract

Finasteride, a synthetic 4-aza-3-oxosteroid, is a potent inhibitor of 5α-reductase, primarily used in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness (androgenetic alopecia). As with any active pharmaceutical ingredient (API), the purity of finasteride is critical to its safety and efficacy. The presence of impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially introduce toxic effects. This guide provides a comprehensive overview of the common impurities associated with finasteride, delving into their origins, chemical structures, and the analytical methodologies required for their detection and control. We will explore process-related impurities arising from the synthetic route, degradation products formed during storage, and isomers. This document is intended to serve as a vital resource for professionals engaged in the development, manufacturing, and quality control of finasteride.

Introduction: The Criticality of Impurity Profiling in Finasteride

The control of impurities is a fundamental tenet of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH). For finasteride, a drug often administered over long periods, a thorough understanding of its impurity profile is paramount. Impurities can originate from various sources, including the starting materials, intermediates, and reagents used in the synthesis, or they can be products of degradation due to environmental factors like light, heat, or humidity.

The primary objective of impurity profiling is to identify and quantify these unwanted chemical entities to ensure that the final drug product meets the stringent specifications set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This guide will elucidate the causal pathways of impurity formation, providing the scientific foundation necessary for developing robust control strategies in both the synthesis and formulation stages.

Classification and Origin of Finasteride Impurities

Finasteride impurities can be broadly categorized based on their origin. Understanding the source is key to implementing effective control measures, whether by refining the synthetic process or by optimizing storage conditions.

Process-Related Impurities

These impurities are introduced during the synthesis of the finasteride API. They can be unreacted starting materials, intermediates that failed to react completely, or by-products of side reactions. The multi-step synthesis of finasteride provides several opportunities for the formation of such impurities.

-

Finasteride Related Compound A (Epifinasteride): This is the 5α-epimer of finasteride. It is a diastereomer that can form if the stereochemical control during the reduction of the A-ring double bond is not absolute. Its formation is a critical parameter to monitor, as its pharmacological activity and toxicological profile may differ significantly from the parent drug.

-

Dimer Impurities: Under certain reaction conditions, two molecules of a finasteride precursor or the final molecule can react to form a dimer. These high-molecular-weight impurities are generally undesirable and must be controlled to low levels.

-

Unreacted Intermediates: The complex synthesis of finasteride involves several key intermediates. Incomplete conversion at any stage can lead to the carry-over of these intermediates into the final API.

The diagram below illustrates a simplified conceptual pathway for the formation of a key process-related impurity.

Caption: Formation of Epifinasteride during synthesis.

Degradation Products

Degradation products arise from the chemical decomposition of the finasteride API during storage or handling. The lactam and tertiary amide functionalities in the finasteride molecule are susceptible to hydrolysis.

-

Finasteride Related Compound B: This impurity is a product of hydrolysis. Specifically, it is the dicarboxylic acid derivative formed by the opening of the A-ring lactam. Its formation is accelerated by exposure to acidic or basic conditions and elevated temperatures. The presence of this impurity is a direct indicator of product instability.

Other Impurities

This category includes residual solvents, inorganic impurities, and enantiomeric impurities, although the latter is less common for finasteride given its specific stereochemical synthesis.

Analytical Methodologies for Impurity Detection

The cornerstone of controlling finasteride impurities is the use of robust, validated, and stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique due to its high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate finasteride from its known impurities. The choice of column, mobile phase composition, and detector wavelength are critical parameters that must be optimized.

Table 1: Comparative Overview of Analytical Techniques

| Parameter | HPLC-UV | LC-MS |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |

| Primary Use | Quantification of known impurities, routine quality control. | Identification of unknown impurities, structure elucidation, high sensitivity. |

| Sensitivity | Good (ng range). | Excellent (pg-fg range). |

| Specificity | Moderate; relies on retention time. | High; relies on retention time and mass fragmentation. |

| Cost | Lower. | Higher. |

| Expertise | Routine. | Specialized. |

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example of a stability-indicating HPLC method for the determination of finasteride and its impurities. This method is designed to provide baseline separation for key related substances.

Objective: To quantify known impurities and degradation products in a finasteride API sample.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 25 40 60 30 40 60 35 60 40 | 40 | 60 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation:

-

Accurately weigh about 25 mg of Finasteride Reference Standard (RS) into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a diluent (e.g., Acetonitrile:Water 50:50 v/v). This is the main stock solution.

-

Prepare a working standard for quantification (e.g., 0.5% of the test concentration) by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh about 25 mg of the finasteride API sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the same diluent.

-

-

System Suitability:

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor for the finasteride peak should not be more than 2.0.

-

-

Analysis:

-

Inject the sample solution.

-

Identify the impurity peaks by their relative retention times (RRT) with respect to the finasteride peak.

-

Calculate the percentage of each impurity using the area of the standard and the area of the impurity peak in the sample chromatogram.

-

The workflow for this analytical protocol is visualized below.

Caption: Workflow for HPLC analysis of finasteride impurities.

Pharmacopeial Specifications and Control Strategies

Major pharmacopeias provide monographs that specify the acceptance criteria for finasteride and its impurities. These limits are established based on toxicological data and the manufacturing process capability.

Table 2: Typical Pharmacopeial Limits for Finasteride Impurities (Illustrative)

| Impurity Name | Typical Reporting Threshold | Typical Identification Threshold | Typical Qualification Threshold |

| Finasteride Related Compound A | 0.05% | 0.10% | 0.15% |

| Finasteride Related Compound B | 0.05% | 0.10% | 0.15% |

| Any Unspecified Impurity | 0.05% | 0.10% | - |

| Total Impurities | - | - | ≤ 0.5% |

Note: These values are illustrative and the specific limits must be taken from the current version of the relevant pharmacopeia (e.g., USP, EP).

Control Strategy: A robust control strategy for finasteride impurities involves a multi-faceted approach:

-

Raw Material Control: Sourcing high-purity starting materials and reagents.

-

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) to minimize side reactions. Implementing appropriate purification steps (e.g., recrystallization) to remove process-related impurities.

-

Stability Studies: Conducting forced degradation studies to identify potential degradation pathways and establish appropriate storage conditions (e.g., protection from light, moisture) and shelf-life for the final product.

-

Analytical Monitoring: Utilizing validated, stability-indicating analytical methods for routine quality control of both the API and the finished drug product.

Conclusion

The control of impurities in finasteride is a critical aspect of ensuring its quality, safety, and efficacy. A comprehensive understanding of the potential impurities, their sources, and their chemical behavior is essential for drug development professionals. By leveraging advanced analytical techniques like HPLC and implementing a thorough control strategy that spans the entire manufacturing process from raw materials to the finished product, manufacturers can consistently produce high-purity finasteride that meets global regulatory standards. This guide has provided the foundational knowledge and practical methodologies to support these efforts, underscoring the importance of scientific rigor in pharmaceutical manufacturing.

References

-

Title: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Finasteride in Bulk and Pharmaceutical Dosage Form Source: ResearchGate (originally from International Journal of Pharmacy and Pharmaceutical Sciences) URL: [Link]

An In-Depth Technical Guide to the Identification of Finasteride Degradation Products

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the identification and characterization of finasteride degradation products. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind experimental design, ensuring a robust and self-validating approach to impurity profiling, which is critical for regulatory compliance and patient safety.

Introduction: The Imperative of Degradation Profiling for Finasteride

Finasteride, N-(1,1-dimethylethyl)-3-oxo-(5α,17β)-4-azaandrost-1-ene-17-carboxamide, is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1]

The chemical stability of an active pharmaceutical ingredient (API) like finasteride is a critical quality attribute. Degradation of the API can lead to a loss of therapeutic efficacy and, more critically, the formation of potentially toxic impurities.[3] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification and characterization of any degradation product present at levels exceeding 0.1%.[4][5] This guide outlines a systematic methodology to proactively identify these degradants through forced degradation studies and subsequent analytical characterization.

The Chemical Logic of Finasteride's Stability

Understanding the inherent chemical vulnerabilities of the finasteride molecule is the foundation of a targeted degradation study. Its structure contains several key functional groups susceptible to chemical transformation:

-

Aza-steroid Core: The 4-aza-androstene scaffold forms the backbone of the molecule.

-

Amide Bond: The carboxamide group at the C-17 position is a potential site for hydrolysis.

-

α,β-Unsaturated Lactam: The A-ring contains a lactam within a conjugated system, which can be susceptible to hydrolysis, particularly under basic conditions.

Based on this structure, forced degradation studies have shown finasteride to be particularly susceptible to degradation under alkaline, oxidative, and strong acidic conditions, while demonstrating relative stability under thermal and photolytic stress.[1][6][7][8] The alkaline degradation kinetics, for instance, have been described as second-order, highlighting the importance of controlling pH during manufacturing and storage.[9][10]

The Workflow of Identification: From Stress to Structure

The process of identifying degradation products is a logical sequence of stressing the molecule to generate degradants, separating them from the parent compound, and finally, elucidating their structures.

Figure 1: High-level experimental workflow for finasteride degradation product identification.

Phase 1: Forced Degradation Protocol

The objective here is not to completely destroy the drug but to induce degradation to a limited extent (typically 5-20%) to generate a relevant profile of degradants. This is achieved by exposing finasteride to a range of stress conditions more severe than those it would encounter during normal handling or storage.[1][6]

Step-by-Step Experimental Protocol:

-

Preparation of Stock Solution: Accurately weigh and dissolve finasteride reference standard in a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile) to create a stock solution of approximately 0.5 mg/mL.[6]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 70-80°C for 24 hours.[6] For more aggressive degradation, 5 M HCl at 90°C for 3 hours can be used.[7][11]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 70-80°C for 24 hours.[6] Significant degradation (approx. 4%) is expected under these conditions.[6]

-

Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ and keep at room temperature for 24 hours.[1][6]

-

Thermal Degradation: Expose solid finasteride powder to 60°C in a dry air oven for 10 days.[6]

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and/or a photostability chamber according to ICH Q1B guidelines.[1][6]

-

-

Sample Processing: After the specified exposure time, cool the solutions to room temperature. Carefully neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Final Dilution: Dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC/UPLC analysis (e.g., 0.01 mg/mL).[6]

Analytical Armamentarium: Separation and Identification

A validated, stability-indicating chromatographic method is the cornerstone of any degradation study. It must be able to resolve the main peak (finasteride) from all process impurities and degradation products.[1]

Core Technique: Stability-Indicating RP-HPLC / UPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for this purpose.

A Validated HPLC Protocol:

-

Chromatographic Column: A C18 column (e.g., 300 mm × 3.9 mm, 10-μm particle size) or a Phenyl column for UPLC systems is effective.[6][7]

-

Mobile Phase: A gradient or isocratic mobile phase is used. A common composition is a mixture of an acidic aqueous phase and an organic solvent. For example:

-

Detection: UV detection at 210 nm, where finasteride and its related substances exhibit absorbance.[6][12]

-

Column Temperature: Ambient (e.g., 25°C).[1]

-

System Suitability: Before analysis, the system must pass suitability tests, ensuring adequate resolution (>2.0) between finasteride and its known impurities or closest eluting degradant.[6]

Structural Elucidation via Mass Spectrometry (LC-MS)

Once the degradation products are chromatographically separated, their identities must be determined. Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive tool for this task.[7][9][10]

Figure 2: Analytical workflow combining HPLC separation with MS identification.

Protocol for LC-MS Analysis:

-

Interface: Connect the HPLC/UPLC system outlet to an Electrospray Ionization (ESI) source on the mass spectrometer. ESI is well-suited for moderately polar molecules like finasteride.[2][9][10]

-

Ionization Mode: Operate in positive ion mode, as the finasteride structure can readily accept a proton to form [M+H]⁺ ions.

-

MS Scan: Perform a full scan to determine the molecular weight of the parent drug and all eluting degradation products. The [M+H]⁺ ion for intact finasteride will be observed at m/z 373.3.

-

Tandem MS (MS/MS): For each degradation product peak, perform a product ion scan. This involves isolating the parent ion (e.g., the [M+H]⁺ of the degradant) and fragmenting it to produce a characteristic fragmentation pattern. This pattern provides crucial clues about the molecule's structure.

-

High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain a highly accurate mass measurement. This allows for the confident determination of the elemental formula of the degradation product.

Profile of Known Finasteride Degradation Products

Forced degradation studies reported in the literature have identified several key degradation products under specific stress conditions.

| Stress Condition | Degradation Product / Impurity | Key Analytical Findings | Reference |

| Alkaline Hydrolysis (0.1 N NaOH) | Major Degradation Product | Formation of a significant degradant, kinetics suggest a second-order reaction.[9][10] | [9],[6],[10] |

| Oxidative (3% H₂O₂) | Impurity-1 | This known impurity is formed under oxidative stress.[6] A major degradation pathway.[1][8] | [6],[1],[8] |

| Acid Hydrolysis (5 M HCl) | Acid Degradation Product | Characterized by an additional hydroxyl group band (3428 cm⁻¹) in IR spectra. Mass ion peak identified at m/z 318.2 in MS.[7] | [7] |

Proposed Degradation Pathways

The structural information gathered allows for the proposal of degradation pathways.

Figure 3: Simplified proposed degradation pathways for finasteride under different stress conditions.

Regulatory Compliance and Method Validation

The entire process must be framed within the context of regulatory expectations.

-

ICH Q3A/Q3B: These guidelines define the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[13][14] Any degradation product observed at a level greater than the identification threshold (e.g., 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.[5]

-

ICH Q2(R1): The analytical method used for quantification must be fully validated for specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for its intended purpose.[6]

-

Mass Balance: In forced degradation studies, the "mass balance" should be close to 100%. This means the sum of the assay value of the parent drug and the levels of all degradation products should account for nearly all of the initial drug amount, confirming that all significant degradants have been detected.[6]

Conclusion

The identification of finasteride degradation products is a multi-faceted process that integrates rational chemistry, systematic stress testing, and advanced analytical science. By understanding the molecule's inherent liabilities, a targeted forced degradation study can be designed. The subsequent use of a validated, stability-indicating HPLC/UPLC method coupled with mass spectrometry provides the necessary separation and structural information to confidently identify and characterize any potential degradants. This rigorous, science-driven approach is not merely an analytical exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of finasteride-containing pharmaceutical products. The biological safety of degraded samples should also be considered, as studies have shown they can affect cell proliferation, underscoring the importance of controlling degradation.[9][10]

References

-

Title: Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

-

Title: Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer Source: PubMed Central URL: [Link]

-

Title: Forced degradation studies of finasteride impurities under various stress conditions Source: ResearchGate URL: [Link]

-

Title: A Stability Indicating UPLC Method for Finasteride and Its Related Impurities Source: SCIRP (Scientific Research Publishing) URL: [Link]

-

Title: Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study Source: PubMed URL: [Link]

-

Title: LC determination of finasteride and its application to storage stability studies Source: PubMed URL: [Link]

-

Title: Finasteride EP Impurities & USP Related Compounds Source: SynThink URL: [Link]

-

Title: Impurity Profiling of Drug Substances in Pharmaceuticals Source: Pharmaguideline URL: [Link]

-

Title: Impurity Profiling: Characterization of unknown impurities in pharmaceuticals Source: Kymos URL: [Link]

-

Title: Ich guidelines for impurity profile Source: Veeprho URL: [Link]

-

Title: Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product Source: AKJournals URL: [Link]

-

Title: Chromatographic Methods for Determination of Finasteride and Tamsulosin Hydrochloride and in Presence of Finasteride Degradation Product Source: SciSpace URL: [Link]

-

Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Regulatory aspects of Impurity profiling Source: International Journal of Drug Regulatory Affairs URL: [Link]

-

Title: A Validated stability indicating LC method of assay and related substances for Finasteride Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: (PDF) Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product Source: ResearchGate URL: [Link]

-

Title: Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process Source: Asian Journal of Chemistry URL: [Link]

-

Title: A Validated stability indicating LC method of assay and related substances for Finasteride Source: Scholars Research Library URL: [Link]

-

Title: Finasteride Impurities Source: SynZeal URL: [Link]

-

Title: Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC–ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

-

Title: Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis Source: PMC - NIH URL: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijdra.com [ijdra.com]

- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 5. Impurity Profiling: Characterization of unknown impurities [kymos.com]

- 6. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]

- 7. akjournals.com [akjournals.com]

- 8. jocpr.com [jocpr.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Ich guidelines for impurity profile [wisdomlib.org]

- 14. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Chemical Structure of Finasteride Impurity A

Abstract: The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities that arise during synthesis or degradation can impact the therapeutic effect and introduce potential risks. For finasteride, a synthetic 4-azasteroid compound used in the treatment of benign prostatic hyperplasia and androgenetic alopecia, rigorous control of related substances is mandated by global pharmacopeias. This guide provides a detailed examination of Finasteride Impurity A, a critical process-related impurity. We will delve into its definitive chemical structure, nomenclature, formation pathways, and the analytical methodologies essential for its identification and control, offering field-proven insights for researchers and drug development professionals.

Introduction: The Imperative of Impurity Profiling in Finasteride

Finasteride functions as a potent and specific inhibitor of Type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] By reducing DHT levels, finasteride mitigates conditions exacerbated by this hormone. The complexity of its multi-step synthesis, however, creates possibilities for the formation of structurally similar impurities.

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict limits on these impurities to ensure patient safety.[2][3] Finasteride Impurity A is a key impurity monitored in quality control, primarily because it is a process-related impurity stemming directly from a hydrogenation step in the synthesis of the final API. Understanding its structure is the foundational step in developing robust analytical methods for its detection and control.

Identification and Chemical Structure of Finasteride Impurity A

Finasteride Impurity A is the saturated analogue of the parent drug, lacking the double bond in the A-ring of the steroid nucleus. It is formed when the hydrogenation step, intended to reduce a different part of a precursor molecule, also reduces the C1-C2 double bond of finasteride.

Nomenclature and Identification

A clear and unambiguous identification is crucial for regulatory and research purposes. The key identifiers for Finasteride Impurity A are summarized in the table below.

| Identifier | Value | Source(s) |

| Pharmacopoeial Name | Finasteride Related Compound A (USP), Finasteride EP Impurity A | [2] |

| Common Synonyms | 1,2-Dihydro Finasteride, Dihydro Finasteride | [2][4][5][6] |

| IUPAC Name | (5α,17β)-N-(1,1-Dimethylethyl)-3-oxo-4-aza-androstane-17-carboxamide | [7][5] |

| CAS Number | 98319-24-5 | [2][7][4][5] |

| Molecular Formula | C₂₃H₃₈N₂O₂ | [7][4][5] |

| Molecular Weight | 374.56 g/mol | [2][7] |

Structural Diagram

The chemical structures of Finasteride and Impurity A are depicted below. The sole difference is the saturation of the C1-C2 bond in the A-ring of Impurity A.

Caption: Comparative structures of Finasteride and Finasteride Impurity A.

Formation Pathway and Mechanistic Insight

The presence of Finasteride Impurity A is a direct consequence of the manufacturing process. In a common synthetic route, the final step involves the introduction of the C1-C2 double bond via an oxidation reaction. An alternative pathway involves creating the A-ring structure with the double bond already present, followed by other modifications. However, a widely used synthesis involves a hydrogenation step on a precursor. If finasteride itself is present during a hydrogenation step, or if the reaction is not perfectly selective, the C1-C2 double bond can be inadvertently reduced.

Experimental Workflow: Synthesis and Over-reduction

The diagram below illustrates the critical step where Impurity A is formed. The process involves the catalytic hydrogenation of an intermediate to produce the desired saturated steroid core. If finasteride is subjected to these conditions, it leads to the formation of the dihydro impurity.

Caption: Formation of Impurity A via over-reduction of Finasteride.

Causality Behind Formation: The choice of catalyst (e.g., Palladium on carbon, Pd/C) and reaction conditions (pressure, temperature, reaction time) is critical. While these conditions are optimized for a specific transformation on a precursor, their lack of perfect selectivity can lead to the reduction of the electron-rich alkene bond in the finasteride molecule, resulting in the formation of Impurity A.[8] Therefore, control of this impurity relies heavily on process optimization and purification of the final API.

Structural Elucidation and Analytical Control

Confirming the structure of an impurity and quantifying its presence requires a suite of advanced analytical techniques. The data from these methods form the basis of the Certificate of Analysis (CoA) that accompanies impurity reference standards.[6]

Spectroscopic and Chromatographic Data

The primary methods for characterizing Finasteride Impurity A are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is the standard for separation and quantification.[9][10]

| Technique | Observation and Rationale |

| ¹H NMR | The most definitive evidence for the structure of Impurity A comes from ¹H NMR. The disappearance of the characteristic vinyl proton signals from the C1=C2 double bond in finasteride and the appearance of corresponding aliphatic proton signals at a higher field (upfield shift) confirm the saturation of the A-ring.[9] |

| Mass Spec (MS) | Electrospray ionization mass spectrometry (ESI-MS) will show a protonated molecular ion ([M+H]⁺) at m/z 375.6, corresponding to the molecular weight of 374.6 g/mol . This is 2 amu higher than finasteride (M.W. 372.5), consistent with the addition of two hydrogen atoms.[8] |

| HPLC | A validated reverse-phase HPLC method is used for routine quality control. Due to the loss of the double bond, Impurity A is slightly more non-polar than finasteride. This typically results in a slightly longer retention time on a C18 column under standard elution conditions.[10] |

Self-Validating Protocol: HPLC Method for Impurity Profiling

A robust analytical method is self-validating, meaning its performance is well-characterized and reliable. The following represents a typical, though generalized, HPLC protocol for the quantification of Finasteride Impurity A.

Objective: To separate and quantify Finasteride Impurity A from the Finasteride API.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Finasteride Impurity A reference standard in a suitable diluent (e.g., Methanol/DMSO mixture).[7]

-

Prepare a sample solution of the Finasteride API at a known concentration in the same diluent.

-

Prepare a spiked sample by adding a known amount of the Impurity A stock solution to the API sample to verify peak identification and recovery.

-

-

Chromatographic Conditions:

-

Column: Nova-Pak C18, 4 µm, or equivalent.[10]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent like acetonitrile or tetrahydrofuran. A typical mobile phase could be Water:Acetonitrile:Tetrahydrofuran (80:10:10, v/v/v).[10]

-

Flow Rate: 1.0 - 2.0 mL/min.[10]

-

Column Temperature: Ambient or controlled at 25-30 °C.

-

Detection: UV spectrophotometer at 210 nm.[10]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify the peaks based on their retention times relative to the reference standards.

-

Calculate the concentration of Impurity A in the API sample using the peak area and the response factor determined from the reference standard.

-

Ensure the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) meet the pre-defined acceptance criteria.

-

This protocol ensures that the method is specific, accurate, and precise for its intended purpose of monitoring the impurity level in finasteride batches.

Conclusion

Finasteride Impurity A, chemically identified as (5α,17β)-N-(1,1-Dimethylethyl)-3-oxo-4-aza-androstane-17-carboxamide, is a critical process-related impurity resulting from the over-reduction of the finasteride molecule during synthesis. Its structure has been unequivocally confirmed by spectroscopic methods, particularly NMR and MS. The control of this impurity is a testament to the precision required in pharmaceutical manufacturing, where process parameters must be finely tuned to minimize its formation. Robust analytical methods, primarily HPLC, are essential for ensuring that levels of Finasteride Impurity A in the final drug product are well below the stringent limits set by regulatory authorities, thereby guaranteeing the safety and quality of the medication.

References

-

Veeprho. (n.d.). Finasteride EP Impurity A | CAS 98319-24-5. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Finasteride EP Impurity A. Retrieved from [Link]

-

Allmpus. (n.d.). FINASTERIDE EP IMPURITY A / FINASTERIDE USP RC A. Retrieved from [Link]

-

Mohanty, S., Kumar, B. P., & Karmakar, A. C. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Asian Journal of Chemistry, 26(15), 4375-4380. Retrieved from [Link]

-

SynZeal. (n.d.). Finasteride EP Impurity A | 98319-24-5. Retrieved from [Link]

-

SynThink. (n.d.). Finasteride EP Impurities & USP Related Compounds. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Finasteride EP Impurity A | 98319-24-5. Retrieved from [Link]

-

Kurt Cucu, A., Sakarya, S., Demircan Demir, H., & Ahmad, S. (2020). A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. ResearchGate. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2010). An improved synthesis of finasteride from 4-androsten-3,17-dione. Asian J. Research Chem., 3(4), 1099-1102. Retrieved from [Link]

-

DrugBank. (n.d.). Finasteride. Retrieved from [Link]

Sources

- 1. FINASTERIDE [EP IMPURITY] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. veeprho.com [veeprho.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. Finasteride EP Impurity A | 98319-24-5 | SynZeal [synzeal.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. allmpus.com [allmpus.com]

- 8. ajrconline.org [ajrconline.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

Abstract

Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of Type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] Its therapeutic efficacy in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia is directly linked to its high purity.[2][3] The manufacturing process of Finasteride, like any complex multi-step synthesis, is susceptible to the formation of process-related impurities.[4][5] These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final active pharmaceutical ingredient (API).[4][5] Regulatory bodies such as the ICH mandate the identification, characterization, and control of impurities to ensure the safety and efficacy of the drug product. This guide provides an in-depth technical overview of the synthetic pathways leading to key process-related impurities of Finasteride, offering field-proven insights and detailed methodologies for their synthesis, which is crucial for their use as reference standards in analytical method development and validation.

The Finasteride Synthetic Landscape: A Context for Impurity Formation

The most common synthetic routes to Finasteride commence from readily available steroid precursors like 4-androsten-3,17-dione.[6] A pivotal step in the synthesis involves the introduction of the azasteroid A-ring and the formation of the C-17β carboxamide side chain. A generalized, illustrative pathway provides the necessary context to understand the genesis of process-related impurities.

The synthesis generally involves the oxidative cleavage of the A-ring of a suitable steroid precursor, followed by condensation with ammonia and subsequent functional group manipulations to install the Δ¹ double bond and the N-tert-butyl carboxamide moiety. A key dehydrogenation step is often employed late in the synthesis to introduce the crucial 1,2-double bond in the A-ring.

Diagram 1: Generalized Synthetic Pathway of Finasteride

Each of these synthetic stages presents an opportunity for the formation of specific impurities. For instance, incomplete dehydrogenation can lead to dihydro-finasteride impurities, while side reactions of coupling agents can introduce novel, unexpected structures.

Key Process-Related Impurities: Formation and Synthesis

For effective quality control, it is imperative to have access to pure reference standards of potential impurities. The following sections detail the formation and targeted synthesis of some of the most critical Finasteride process-related impurities.

Finasteride Impurity A: The Saturated Analogue

Impurity Name: (5α,17β)-N-(1,1-Dimethylethyl)-3-oxo-4-azaandrostane-17-carboxamide (Dihydro-Finasteride) CAS Number: 98319-24-5[7] Formation Pathway: This impurity is a direct result of the incomplete dehydrogenation of the A-ring in the final synthetic step. If the oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) is not used in sufficient excess or if the reaction conditions are not optimized, residual amounts of the saturated precursor will remain in the final product.[8]

Synthetic Protocol for Finasteride Impurity A:

The synthesis of Impurity A is essentially the penultimate step in the main Finasteride synthesis.

-

Starting Material: (5α,17β)-3-Oxo-4-azaandrostane-17-carboxylic acid.

-

Amide Coupling:

-

Dissolve the starting carboxylic acid in a suitable aprotic solvent (e.g., Dichloromethane).

-

Add a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or a more modern equivalent like HATU) and an activator (e.g., Hydroxybenzotriazole (HOBt)).

-

Introduce tert-butylamine to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer sequentially with dilute acid, dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield pure Finasteride Impurity A.

-

Causality Behind Experimental Choices: The choice of coupling agent is critical. While DCC is classical, modern reagents like HATU can offer higher yields and cleaner reactions with easier work-up. The aqueous work-up is designed to remove unreacted starting materials and coupling agent by-products.

Diagram 2: Formation of Finasteride Impurity A

Finasteride Impurity C: The Diene By-product

Impurity Name: N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide[9] CAS Number: 1329611-51-9[4] Formation Pathway: This impurity can be formed during the dehydrogenation step. Over-oxidation or the presence of certain catalysts can lead to the formation of an additional double bond between C5 and C6, resulting in a conjugated diene system within the A and B rings.

Synthetic Protocol for Finasteride Impurity C:

The synthesis of Impurity C requires forcing conditions during the oxidation step.

-

Starting Material: Finasteride or its immediate saturated precursor.

-

Oxidation:

-

Dissolve the starting material in a high-boiling point aprotic solvent (e.g., Dioxane or Toluene).

-

Add a molar excess of a strong oxidizing agent like DDQ.

-

Heat the reaction mixture to reflux for an extended period. The progress of the reaction should be carefully monitored by HPLC to maximize the formation of the diene impurity while minimizing degradation.

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter to remove the hydroquinone byproduct.

-

Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash extensively with an aqueous solution of sodium bisulfite to remove residual DDQ.

-

Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the residue using preparative HPLC, as the polarity of Impurity C is very close to that of Finasteride, making simple recrystallization challenging.

-

Expertise & Experience Insight: The key to synthesizing Impurity C is to push the dehydrogenation reaction beyond the formation of Finasteride. The choice of solvent and temperature is critical to enable the second, less favorable oxidation. Preparative HPLC is often the only viable method for obtaining this impurity with high purity.

Starting Material-Related Impurities: The Cyclohexyl and Phenyl Analogs

Impurity Names:

-

N-Cyclohexyl-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide (Cyclohexyl Analog)[10]

-

N-Phenyl-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide (Phenyl Analog)[10]

Formation Pathway: These impurities are not formed from the Finasteride molecule itself but are "carry-over" impurities.[10][11][12] They arise if the reagents used in the synthesis are contaminated. Specifically, if the coupling agent N,N'-dicyclohexylcarbodiimide (DCC) is contaminated with its starting materials, cyclohexylamine or aniline, these amines can compete with tert-butylamine in the C-17 amide formation step.[10] This results in the formation of Finasteride analogs with different N-substituents.

Synthetic Protocol for Cyclohexyl/Phenyl Analogs:

The synthesis of these impurities mirrors the main Finasteride synthesis, with the deliberate substitution of tert-butylamine.

-

Starting Material: (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid.

-

Amide Coupling:

-

Activate the carboxylic acid group of the starting material using a coupling agent (e.g., HATU, HOBt/EDC) in an aprotic solvent.

-

Instead of tert-butylamine, add either cyclohexylamine (for the cyclohexyl analog) or aniline (for the phenyl analog).

-

Allow the reaction to proceed to completion.

-

-

Work-up and Purification:

-

Perform a standard aqueous work-up to remove water-soluble reagents and by-products.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Trustworthiness through Self-Validation: The identity and purity of the synthesized impurities must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC. The spectral data should be unequivocally consistent with the proposed structures.[10] For example, in the ¹H NMR of the cyclohexyl analog, the characteristic singlet for the tert-butyl group of Finasteride will be absent, replaced by multiplets corresponding to the cyclohexyl ring protons.[10]

Data Summary and Visualization

The following table summarizes the key impurities discussed:

| Impurity Name | Structure | Formation Pathway | Key Synthetic Step |

| Finasteride Impurity A | Saturated A-Ring | Incomplete Dehydrogenation | Amide coupling on the saturated steroid core |

| Finasteride Impurity C | Δ¹,⁵-Diene | Over-oxidation | Forced dehydrogenation with excess oxidant |

| Cyclohexyl Analog | N-Cyclohexyl amide | Reagent Contamination | Amide coupling with cyclohexylamine |

| Phenyl Analog | N-Phenyl amide | Reagent Contamination | Amide coupling with aniline |

Diagram 3: Workflow for Impurity Synthesis and Qualification

Sources

- 1. FINASTERIDE [EP IMPURITY] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Finasteride - Proteopedia, life in 3D [proteopedia.org]

- 3. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. ajrconline.org [ajrconline.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. US7164022B2 - Process for the preparation of pure Finasteride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

A Technical Guide to Pharmacopeial Standards for Finasteride Impurities: Control, Analysis, and Regulatory Compliance

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final medicinal product. Finasteride, a synthetic 4-azasteroid compound used in the treatment of benign prostatic hyperplasia and androgenetic alopecia, is no exception.[1] This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards governing finasteride impurities, with a focus on the requirements outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). We will explore the specified and unspecified impurities, their acceptance criteria, the analytical methodologies for their detection and quantification, and the overarching regulatory framework that ensures product quality and patient safety. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and quality control of finasteride.

Introduction: The Imperative for Impurity Control in Finasteride

Finasteride is a potent inhibitor of steroid Type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] Its therapeutic action relies on this specific mechanism, and the presence of impurities—unwanted chemicals that arise during synthesis, purification, or storage—can compromise its safety and therapeutic efficacy.[2][3][4]

Impurities can be classified into three main categories: organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[5][6] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][7][8] Adherence to these guidelines and the standards set by pharmacopeias is not merely a regulatory hurdle but a fundamental component of ensuring patient safety.[3][9]

This guide synthesizes the core pharmacopeial requirements and analytical strategies to provide a robust framework for managing finasteride impurities.

Pharmacopeial Standards: A Comparative Overview of USP and Ph. Eur.

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for finasteride, which include specific limits for related substances (impurities). These standards are crucial benchmarks for quality control and batch release.

Specified Impurities

Pharmacopeias list "specified impurities," which are those known and likely to be present in the API. They can be identified (with a known chemical structure) or unidentified. For finasteride, several process-related and degradation impurities are controlled.

The primary specified impurities in the European Pharmacopoeia are designated as Impurity A, B, and C.[10][11][12]

-

Finasteride Impurity A: N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide.[12][13] This is a saturated analogue of finasteride.

-

Finasteride Impurity B: Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate.[12][13]

-

Finasteride Impurity C: N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide.[12][13][14] This is a dehydro-impurity.

Acceptance Criteria for Impurities

The acceptance criteria for impurities are established based on toxicological data and process capability. The limits set by the USP and Ph. Eur. are summarized below.

| Impurity | USP Limit[15] | Ph. Eur. 7.0 / 6.0 Limit[10][11] |

| Any individual impurity | ≤ 0.5% | - |

| Total impurities | ≤ 1.0% | ≤ 0.6% |

| Finasteride Impurity A | - | ≤ 0.3% |

| Finasteride Impurity B | - | ≤ 0.3% |

| Finasteride Impurity C | - | ≤ 0.3% |

| Any other/unspecified impurity | - | ≤ 0.10% |

| Disregard Limit | - | 0.05% |

Note: The USP monograph takes a more general approach, controlling any single impurity to 0.5% and the total to 1.0%, while the Ph. Eur. provides specific limits for named impurities and a tighter limit for unspecified ones.

Analytical Methodology: The Central Role of HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation, detection, and quantification of finasteride impurities.[4][16] The pharmacopeial methods are designed to be stability-indicating, meaning they can resolve the active ingredient from any potential degradation products and process impurities.[3][17]

Reference HPLC Protocol (Based on Ph. Eur. Monograph)

This protocol outlines a typical isocratic HPLC method for the determination of related substances in finasteride. The causality behind the choice of parameters is critical: the stationary phase (C18) is chosen for its hydrophobic properties suitable for retaining and separating the steroid-like structures of finasteride and its impurities. The mobile phase composition is optimized to achieve adequate resolution between closely eluting peaks, such as Impurity A and finasteride itself.[12] The elevated column temperature (60 °C) is employed to improve peak shape and reduce analysis time.[10][12]

Experimental Protocol: HPLC for Related Substances

-

Apparatus:

-

Reagents and Solutions:

-

Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and tetrahydrofuran (80:10:10 V/V/V).[10][12]

-

Test Solution: Dissolve an accurately weighed quantity of the finasteride substance in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.[12]

-

Reference Solution (for quantitation): Dilute the Test Solution with the mobile phase to a known concentration corresponding to the impurity limit (e.g., 0.2% concentration for a 0.2% limit).

-

-

Chromatographic Conditions:

-

System Suitability:

-

Inject a solution containing finasteride and its specified impurities.

-

The resolution between the peak due to finasteride and the peak due to Impurity A should be at least 1.5.

-

-

Calculation:

-

The percentage of each impurity is calculated by comparing the area of each impurity peak in the chromatogram of the Test Solution with the area of the principal peak in the chromatogram of the Reference Solution (external standard method) or by area normalization, assuming equal response factors.

-

Integrated Impurity Control and Regulatory Strategy

A proactive and systematic approach is essential for controlling impurities throughout the drug development lifecycle.[3] This strategy is grounded in the principles outlined by the ICH Q3A(R2) guideline.[5]

The ICH Q3A Framework: Reporting, Identification, and Qualification

The ICH establishes thresholds that trigger specific actions for impurity management:

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of finasteride (typically 1 mg or 5 mg), this threshold is 0.05%.[5][7]

-

Identification Threshold: The level above which the structure of an impurity must be determined. This is generally 0.10% or 0.15%, depending on the maximum daily dose.[7]

-

Qualification Threshold: The level above which an impurity's biological safety must be established.[5][6][7]

The following diagram illustrates the logical workflow for managing impurities from initial discovery through to commercial production, ensuring both process understanding and regulatory compliance.

Caption: Workflow for Finasteride Impurity Management.

Toxicological Qualification of Impurities

When an impurity in a new drug substance exceeds the qualification threshold, its biological safety must be demonstrated.[5][18] Qualification is the process of acquiring and evaluating data that establishes this safety profile at the specified level.[6]

An impurity is considered qualified if:

-

It was present in batches of the API used in pivotal safety and clinical studies at a level equal to or greater than the proposed acceptance criterion.[5][18]

-

It is a significant metabolite in animal or human studies.[5][6]

-

Its safety can be justified by data available in the scientific literature.[19]

If none of these conditions are met, further toxicological studies may be required.[18][20] These studies are typically conducted on the API containing the impurity or on the isolated impurity itself and can range from genotoxicity assays to general toxicity studies in relevant animal models.[19][21]

The decision-making process for qualification is a critical, risk-based assessment central to ensuring patient safety.

Caption: Decision Tree for Impurity Qualification.

Conclusion

The control of impurities in finasteride is a multi-faceted discipline that integrates synthetic process chemistry, advanced analytical science, and rigorous regulatory standards. Adherence to the monographs of the USP and Ph. Eur. provides a robust foundation for ensuring the quality, safety, and consistency of the drug substance. A thorough understanding of the potential impurities, validated and stability-indicating analytical methods, and a systematic approach to qualification based on ICH guidelines are paramount. By implementing these principles, drug developers and manufacturers can confidently navigate the regulatory landscape and deliver a safe and effective product to patients.

References

-

USP Monographs: Finasteride - USP29-NF24. Available at: [Link]

-

Finasteride EP Impurities & USP Related Compounds - SynThink. Available at: [Link]

-

How to Identify and Control Drug Impurities Quickly with a Holistic Approach - ACD/Labs. (2020-11-19). Available at: [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) - ICH. (2006-10-25). Available at: [Link]

-

Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. Available at: [Link]

-

Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - European Medicines Agency. (2006-10-01). Available at: [Link]

-

Pharmaceutical Impurity Testing and Identification - Intertek. Available at: [Link]

-

ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances - ICH. Available at: [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. Available at: [Link]

-

FINASTERIDE Finasteridum - European Pharmacopoeia 7.0. Available at: [Link]

-

A Validated stability indicating LC method of assay and related substances for Finasteride - Journal of Chemical and Pharmaceutical Research. (2011). Available at: [Link]

-

Identification of Pharmaceutical Impurities - Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

Pharmaceutical Impurities | Detection, Control & Prevention - Veeprho. (2023-04-26). Available at: [Link]

-

USP 41 Official Monographs / Finasteride - Regulations.gov. (2018-07-23). Available at: [Link]

-

A Stability Indicating UPLC Method for Finasteride and Its Related Impurities - SCIRP. Available at: [Link]

-

FINASTERIDE - European Pharmacopoeia 6.0. Available at: [Link]

-

Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process - Asian Journal of Chemistry. (2014-07-06). Available at: [Link]

-

Finasteride Impurities - Aligns Pharma. Available at: [Link]

-

Guidance for Industry Q3B(R2) Impurities in New Drug Products - FDA. (2006-08). Available at: [Link]

-

A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography - ResearchGate. (2019-01-24). Available at: [Link]

-

Finasteride Tablets - USP-NF ABSTRACT . Available at: [Link]

-

Finasteride - USP-NF ABSTRACT . Available at: [Link]

-

Finasteride EP Impurity C - SynZeal. Available at: [Link]

-

Finasteride tablets, USP Film-coated Tablets 1 mg - MINT Pharmaceuticals. (2023-04-24). Available at: [Link]

-

Guidance for Industry - ANDAs: Impurities in Drug Substances - Regulations.gov. Available at: [Link]

-

Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process | Request PDF - ResearchGate. Available at: [Link]

-

Q3D(R1) Elemental Impurities - Regulations.gov. Available at: [Link]

-

ANDAs: Impurities in Drug Products - FDA. Available at: [Link]

-

Guidance for Industry Q3A Impurities in New Drug Substances - FDA. Available at: [Link]

-

Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process - ResearchGate. Available at: [Link]

-

Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc - IJCRT.org. Available at: [Link]

-

Finasteride - PubChem, NIH. Available at: [Link]

-

Finasteride Impurity 25 - Axios Research. Available at: [Link]

-

Finasteride-impurities - Pharmaffiliates. Available at: [Link]

-

A systematic study of determination and validation of finasteride impurities using liquid chromatography - King Saud University. Available at: [Link]

-

PRODUCT MONOGRAPH Pr FINASTERIDE - Sivem Pharmaceuticals. (2020-06-01). Available at: [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICAL - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

-

FDA Warns Popular Hair-Loss Product Finasteride May Cause Side Effects - Healthline. Available at: [Link]

-

FDA alerts health care providers, compounders and consumers of potential risks associated with compounded topical finasteride products - FDA. (2024-04-22). Available at: [Link]

-

Finasteride - StatPearls - NCBI Bookshelf. (2024-02-28). Available at: [Link]

-

Finasteride: Package Insert / Prescribing Information / MOA - Drugs.com. Available at: [Link]

Sources

- 1. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. database.ich.org [database.ich.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. paulrpalmer.com [paulrpalmer.com]

- 10. drugfuture.com [drugfuture.com]

- 11. drugfuture.com [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Finasteride EP Impurity C | 1800205-94-0 | SynZeal [synzeal.com]

- 15. pharmacopeia.cn [pharmacopeia.cn]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. jocpr.com [jocpr.com]

- 18. fda.gov [fda.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

An In-depth Technical Guide to the Synthesis Byproducts of Finasteride and Their Characterization

Foreword: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. The uninvited supporting cast—impurities and byproducts—plays a critical role that can profoundly influence the safety, efficacy, and regulatory compliance of the final drug product.[1] Finasteride, a potent synthetic 4-azasteroid and a specific inhibitor of the Type II 5α-reductase enzyme, is no exception.[2][3] Its utility in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia is well-established, but ensuring its purity requires a deep and practical understanding of its synthesis and the potential impurities that may arise.[1][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of impurities, offering instead a cohesive narrative grounded in the principles of synthetic organic chemistry and modern analytical science. We will explore the causality behind byproduct formation by examining a common synthetic pathway, provide robust, field-proven protocols for their characterization, and present a logical workflow for impurity profiling that ensures scientific integrity and regulatory adherence.

Part 1: The Synthetic Landscape – Origins of Finasteride Byproducts

The impurity profile of any API is a direct reflection of its synthetic route. Byproducts can emerge from a variety of sources: unreacted starting materials, intermediates, products of side reactions, reagents, or subsequent degradation of the final compound.[1] A widely referenced synthesis of finasteride, developed by Rasmusson et al., provides an excellent framework for understanding the genesis of its common impurities.

The synthesis often begins with a steroid precursor and involves several key transformations, including the formation of the A-ring lactam, saturation of the B-ring, and amidation at the C-17 position, followed by a final dehydrogenation step.[5]

Caption: A simplified schematic of a late-stage finasteride synthesis pathway highlighting key transformations and points of potential byproduct formation.

Common Process-Related Impurities and Their Origins:

-

Finasteride Impurity A (Dihydrofinasteride): This impurity, N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide, is the direct precursor to finasteride before the final dehydrogenation step that creates the double bond in the A-ring.[6][7][8] Its presence typically indicates an incomplete reaction, making it a critical process parameter to monitor.

-

Finasteride Impurity B (Methyl Ester Analog): Identified as methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate, this impurity arises from the carry-over of an intermediate before the final amidation with tert-butylamine.[6][7][8] Its presence points to an inefficient amidation step.

-

Finasteride Impurity C (Δ-1,5-Aza Amide): This byproduct, N-(1,1-dimehylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide, is a diene impurity that can form under certain dehydrogenation conditions.[6][7][8] Its control is crucial as it is structurally similar to the API.

-

Isomeric Impurities (e.g., 5β-Finasteride): Stereoisomers such as 5β-Finasteride can form during hydrogenation steps if catalyst selection and reaction conditions are not precisely controlled.[4] These are often challenging to separate from the desired 5α isomer.

-

Carry-Over Reagent Byproducts: The synthesis may involve reagents that can lead to unique impurities. For instance, studies have identified cyclohexyl and phenyl analogs of finasteride, which are believed to arise from carry-over impurities in reagents used during the process.[9][10][11]

Degradation Products:

Forced degradation studies are essential to identify potential degradation products that could form during storage and to establish the stability-indicating nature of analytical methods.[12][13] Finasteride is susceptible to degradation under various stress conditions:

-

Acid and Base Hydrolysis: Cleavage of the lactam or amide functionalities can occur under strong acidic or basic conditions.[12][13]

-

Oxidation: The molecule can be sensitive to oxidative stress, potentially affecting the A-ring or other parts of the steroid nucleus.[13][14]

-

Thermal and Photolytic Stress: Exposure to heat and light can also lead to the formation of degradation products.[12][14]

Part 2: Characterization and Quantification – A Multi-Modal Analytical Approach

A robust analytical strategy is foundational to controlling impurities. No single technique is sufficient; rather, a combination of chromatography for separation and spectroscopy for identification provides a self-validating system for characterization.

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Impurity Profiling

Liquid chromatography is the primary tool for separating finasteride from its byproducts and quantifying them. A well-developed, stability-indicating HPLC or Ultra-Performance Liquid Chromatography (UPLC) method is a prerequisite for accurate impurity profiling.[12][13]

Causality in Method Development: The goal is to achieve baseline separation of the main peak (finasteride) from all known impurities and degradation products.[12]

-

Column Selection: While standard C18 columns are versatile, separating structurally similar steroid isomers often requires alternative selectivity. A phenyl-based stationary phase, for example, can offer unique π-π interactions that enhance the resolution of closely eluting compounds like finasteride and its Δ-isomer impurities.[12]

-

Mobile Phase Optimization: The mobile phase, typically a mixture of an aqueous buffer and organic solvents like acetonitrile and/or tetrahydrofuran, is fine-tuned to achieve optimal separation.[8][10][15] The ratio of these solvents is critical. Tetrahydrofuran, for instance, can modify selectivity for complex steroid molecules. The pH of the aqueous phase is also adjusted to ensure the consistent ionization state of all analytes.

Table 1: Representative HPLC Method Parameters for Finasteride Impurity Profiling

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Phenyl Column (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides alternative selectivity for steroid isomers.[12] |

| Mobile Phase A | Water/Buffer | Aqueous component for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile/Tetrahydrofuran | Organic solvents to elute analytes; THF modifies selectivity.[8][15] |

| Gradient/Isocratic | Gradient Elution | Typically required to resolve early and late-eluting impurities in a single run. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical HPLC, optimized for column dimensions and particle size.[15] |

| Column Temperature | 30 - 60 °C | Elevated temperature can improve peak shape and reduce viscosity.[8][15] |

| Detection | UV at 210 nm | Wavelength at which the amide chromophore in finasteride and related impurities absorbs.[8][15] |

| Injection Volume | 10 - 20 µL | Standard volume for analytical injections.[15] |

Experimental Protocol: HPLC Analysis of Finasteride

-

Standard Preparation: Accurately weigh and dissolve reference standards of finasteride and known impurities in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution. Further dilute to a working concentration (e.g., 0.15% of the sample concentration for impurities).

-

Sample Preparation: Accurately weigh and dissolve the finasteride API or drug product sample in the diluent to a final concentration (e.g., 0.5 - 1.0 mg/mL).[12]

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and run the chromatographic method as detailed in Table 1.

-

Data Analysis: Identify impurities in the sample chromatogram by comparing their retention times with those of the reference standards.[10] Quantify impurities based on their peak area relative to the finasteride peak (for unknown impurities, assuming a relative response factor of 1.0) or against the reference standard peak area (for known impurities). The European Pharmacopoeia specifies limits for impurities A, B, and C.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identification

While HPLC provides retention time and quantification, it does not offer definitive structural information. LC-MS is the gold standard for confirming the identity of known impurities and elucidating the structure of unknown ones.[9][10]

Protocol: LC-MS Characterization

-

Method Transfer: Adapt the HPLC method for LC-MS compatibility. This may involve replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate or acetate).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms in finasteride and its analogs are readily protonated to form [M+H]⁺ ions.[10]

-

Mass Analysis:

-

Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the eluting peaks. The mass difference between an impurity and finasteride (C₂₃H₃₆N₂O₂, MW: 372.5 g/mol ) provides critical clues. For example, an impurity with an m/z of 375.3 would correspond to the [M+H]⁺ of Dihydrofinasteride (Impurity A, C₂₃H₃₈N₂O₂).[2][4]

-

Tandem MS (MS/MS): Select the precursor ion of an unknown impurity and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is a structural fingerprint. Comparing the fragmentation of an impurity to that of finasteride can reveal which part of the molecule has been modified.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

For novel impurities or when MS data is ambiguous, NMR spectroscopy is the ultimate tool for unambiguous structure determination.[9][10] It provides detailed information about the carbon-hydrogen framework of the molecule.

Key Diagnostic Regions in ¹H NMR of Finasteride:

-

A-Ring Protons: The vinylic protons of the A-ring give characteristic signals in the olefinic region. Their absence would be indicative of a saturated A-ring, as in Impurity A.

-

tert-Butyl Group: A sharp singlet around 1.3 ppm integrating to 9 protons is a hallmark of the C-17 amide group. Its absence or a different pattern would suggest a modification at this position (e.g., Impurity B).

-

Steroid Backbone: The complex multiplet region from 0.7 to 2.5 ppm contains the signals from the steroid core, which can be analyzed using 2D NMR techniques (like COSY and HSQC) to map out the full structure.

Caption: A logical workflow for the identification, characterization, and quantification of finasteride synthesis byproducts.

Conclusion

The characterization of finasteride synthesis byproducts is a multifaceted discipline that integrates synthetic process knowledge with advanced analytical science. A thorough understanding of the synthetic route is paramount, as it allows for the logical prediction of potential impurities. This predictive power, combined with a multi-modal analytical workflow employing HPLC for separation and quantification, MS for mass confirmation, and NMR for definitive structure elucidation, forms a self-validating system of control. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the purity, safety, and quality of finasteride, safeguarding its therapeutic value for patients worldwide.

References

- SynThink. (n.d.). Finasteride EP Impurities & USP Related Compounds. SynThink.

- SynZeal. (n.d.). Finasteride Impurities. SynZeal.

- Mohanty, S., Kumar, B. P., & Karmakr, A. C. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Asian Journal of Chemistry, 26, 4375-4380.

- Aligns Pharma. (n.d.). Finasteride Impurities. Aligns Pharma.

- Kurt Cucu, A., Sakarya, S., Demircan Demir, H., & Ahmad, S. (n.d.). Forced degradation studies of finasteride impurities under various stress conditions. ResearchGate.

- Scirp.org. (n.d.). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities.

- Pharmaffiliates. (n.d.). Finasteride-impurities.

- Asian Journal of Chemistry. (n.d.). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process.

- ResearchGate. (n.d.). Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process | Request PDF.

- European Directorate for the Quality of Medicines & HealthCare. (n.d.). FINASTERIDE Finasteridum.